molecular formula C7H11N3O B14280282 3-(1H-imidazol-5-yl)-N-methylpropanamide CAS No. 124370-06-5

3-(1H-imidazol-5-yl)-N-methylpropanamide

Cat. No.: B14280282
CAS No.: 124370-06-5
M. Wt: 153.18 g/mol
InChI Key: JQJMRJAUNPWLBB-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-N-methylpropanamide is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-yl)-N-methylpropanamide typically involves the reaction of 3-(1H-imidazol-5-yl)propanoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general steps include:

    Activation of the carboxylic acid group: This can be achieved using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Amidation reaction: The activated carboxylic acid is then reacted with methylamine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole compounds with various functional groups.

Scientific Research Applications

3-(1H-imidazol-5-yl)-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-5-yl)propanoic acid: A precursor in the synthesis of 3-(1H-imidazol-5-yl)-N-methylpropanamide.

    1H-imidazole-4-carboxamide: Another imidazole derivative with different functional groups.

    2-(1H-imidazol-5-yl)ethanamine: An imidazole compound with an ethylamine side chain.

Uniqueness

This compound is unique due to its specific structure, which combines an imidazole ring with a methylpropanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

124370-06-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-N-methylpropanamide

InChI

InChI=1S/C7H11N3O/c1-8-7(11)3-2-6-4-9-5-10-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10)

InChI Key

JQJMRJAUNPWLBB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCC1=CN=CN1

Origin of Product

United States

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